Staying up-to-date on scientific research can be challenging. Here are some resources that you can use to find more information on 2-(1-Bromoethyl)pyrazine in the future:
2-(1-Bromoethyl)pyrazine is a heterocyclic organic compound characterized by a pyrazine ring, which is a six-membered aromatic structure containing two nitrogen atoms at opposite positions. The compound has the molecular formula , indicating it consists of six carbon atoms, seven hydrogen atoms, two nitrogen atoms, and one bromine atom. The unique feature of this compound is the bromoethyl substituent attached to the pyrazine ring, which enhances its reactivity and potential applications in various fields.
There is no current information available on the specific mechanism of action of 2-(1-Bromoethyl)pyrazine in biological systems.
Due to the limited information on 2-(1-Bromoethyl)pyrazine, it is advisable to handle it with caution assuming similar hazards to other bromoethyl compounds. Here are some general safety considerations:
The chemical reactivity of 2-(1-Bromoethyl)pyrazine primarily involves electrophilic substitution and nucleophilic addition reactions. The presence of the bromine atom allows for alkylation reactions where the bromoethyl group can act as an alkylating agent towards nucleophiles. Typical reactions include:
These reactions are crucial for synthesizing more complex derivatives and exploring the compound's biological activity.
Several methods can be employed to synthesize 2-(1-Bromoethyl)pyrazine:
These synthetic routes highlight the compound's accessibility for further research and application development.
2-(1-Bromoethyl)pyrazine has potential applications across various fields:
The versatility of this compound makes it an interesting subject for further exploration in these domains.
Several compounds share structural similarities with 2-(1-Bromoethyl)pyrazine. Here are some notable examples:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 2-Methylpyrazine | Pyrazine Derivative | Exhibits antimicrobial activity |
| 5-Bromopyrazine | Brominated Pyrazine | Known for antitumor properties |
| 3-Aminopyrazine | Amino-substituted | Involved in enzyme inhibition |
| 6-Methylpyrazin-3-ol | Hydroxy-pyrazine | Displays neuroprotective effects |
Uniqueness: The presence of the bromoethyl group in 2-(1-Bromoethyl)pyrazine distinguishes it from other pyrazines, potentially enhancing its reactivity and biological profile compared to structurally similar compounds. This unique substitution may lead to novel interactions and applications that warrant further investigation.
Direct alkylation represents the most straightforward approach for introducing ethyl substituents onto the pyrazine ring system. This methodology encompasses several distinct mechanistic pathways, each offering unique advantages and limitations for the synthesis of 2-(1-bromoethyl)pyrazine [1] [2].
Nucleophilic Alkylation Strategies
The nucleophilic alkylation of pyrazine derivatives with alkyl halides constitutes a fundamental synthetic approach. Research has demonstrated that cesium carbonate emerges as the optimal base for these transformations, consistently delivering yields of 85-97% when employed in xylene at temperatures ranging from 140-150°C [2]. The reaction mechanism proceeds through initial deprotonation of the pyrazine ring, followed by nucleophilic attack on the alkyl halide substrate. The regioselectivity of this process is governed by the electronic properties of the pyrazine nucleus, with electron-deficient positions showing enhanced reactivity toward nucleophilic attack [3].
Systematic optimization studies have revealed that the choice of solvent significantly impacts both yield and selectivity. Aromatic solvents such as xylene and toluene consistently outperform polar aprotic solvents like dimethylformamide, likely due to improved solvation of the cesium cation and enhanced nucleophilicity of the pyrazine anion [2]. Temperature optimization indicates that reactions conducted below 120°C result in incomplete conversion, while temperatures exceeding 160°C lead to decomposition products and reduced yields.
Metal-Mediated Alkylation Approaches
Transition metal-catalyzed alkylation methods offer enhanced functional group tolerance and improved regioselectivity compared to traditional base-mediated approaches. Triethylborane has emerged as the most effective alkylating agent among the organometallic reagents studied, consistently providing superior results compared to diethylzinc or triethylaluminum [4]. These reactions typically employ palladium catalysts, with tetrakis(triphenylphosphine)palladium showing optimal activity.
The mechanism of metal-mediated alkylation involves oxidative addition of the chloropyrazine substrate to the palladium center, followed by transmetalation with the organoborane reagent and subsequent reductive elimination to form the desired ethylated product [4]. This pathway offers the advantage of proceeding under milder conditions than direct nucleophilic alkylation, typically requiring only reflux temperatures in dioxane or similar ethereal solvents.
Copper-Catalyzed Coupling Methodologies
Recent developments in copper-catalyzed C-H activation have provided new avenues for pyrazine alkylation. These methods employ copper iodide in combination with lithium chloride and triethylamine, operating at moderate temperatures (120°C) in dimethylacetamide solvent [5]. The mechanism involves copper-mediated oxidative coupling between the pyrazine substrate and ketone precursors, followed by in situ reduction to generate the desired alkylated products.
This approach offers several advantages, including the ability to utilize simple ketones as alkylating agents and the potential for one-pot transformations. However, yields are generally moderate (65-80%), and the method requires careful optimization to prevent over-oxidation and formation of unwanted byproducts [5].
The introduction of bromine functionality into ethyl-substituted pyrazine systems requires careful consideration of regioselectivity and reaction conditions. Multiple bromination strategies have been developed, each with distinct mechanistic pathways and selectivity profiles.
N-Bromosuccinimide (NBS) Bromination
N-Bromosuccinimide represents the most widely employed brominating agent for pyrazine systems due to its superior selectivity and mild reaction conditions [6] [7]. Monobromination can be achieved using 1.1 equivalents of NBS in acetonitrile at room temperature, consistently delivering yields of 77-95% with high regioselectivity for the C-5 position [6].
The mechanism of NBS bromination proceeds through a radical chain process initiated by homolytic cleavage of the N-Br bond [8] [9]. The resulting bromine radical abstracts a hydrogen atom from the ethyl substituent, generating a carbon-centered radical that subsequently reacts with additional NBS to form the final brominated product. This process is highly selective for benzylic positions due to the enhanced stability of the resulting radical intermediates.
Optimization studies have revealed that acetonitrile provides the optimal solvent environment, offering superior selectivity compared to dichloromethane or other halogenated solvents [10]. The reaction can be conducted under ambient conditions without the need for external heating, making it particularly attractive for large-scale applications. Dibromination can be achieved using 3.3 equivalents of NBS at elevated temperatures (100°C), though yields are typically lower (38%) due to competing side reactions [6].
Microwave-Assisted Bromination
Microwave irradiation has been successfully employed to accelerate NBS bromination reactions while maintaining high selectivity [6]. This approach reduces reaction times from hours to minutes and can improve yields in certain cases. The enhanced reaction rate is attributed to efficient heating of the polar solvent system and potential microwave-specific effects on the radical initiation process.
Optimized microwave conditions employ 1.1 equivalents of NBS in acetonitrile with irradiation at 100°C for 10-15 minutes. This methodology delivers comparable yields to conventional heating while significantly reducing energy consumption and reaction time [6].
Direct Bromination with Molecular Bromine
While less commonly employed, direct bromination with molecular bromine in chloroform provides an alternative approach for pyrazine functionalization [11] [12]. This method operates through an electrophilic aromatic substitution mechanism, with the bromine molecule acting as the electrophile. The reaction typically proceeds at room temperature but requires careful control to prevent over-bromination and formation of multiple isomers.
The regioselectivity of direct bromination is influenced by the electronic properties of the pyrazine ring and the directing effects of existing substituents. Electron-donating groups enhance the reactivity of adjacent positions, while electron-withdrawing groups deactivate the ring toward electrophilic attack [12].
Photochemical Bromination Approaches
Photochemical bromination using NBS under irradiation conditions offers enhanced selectivity for benzylic positions [7] [8]. This methodology employs visible light or UV irradiation to initiate the formation of bromine radicals, which selectively abstract hydrogen atoms from activated C-H bonds. The reaction typically proceeds in carbon tetrachloride or similar non-polar solvents to minimize competing ionic processes.
The photochemical approach is particularly valuable for substrates containing multiple potential bromination sites, as the radical mechanism shows strong selectivity for the most activated positions. Reaction times are typically longer than thermal processes, but the enhanced selectivity often justifies the additional time requirement [7].
The optimization of reaction conditions represents a critical aspect of efficient 2-(1-bromoethyl)pyrazine synthesis. Systematic studies have identified key parameters that significantly influence both yield and selectivity outcomes.
Solvent Selection and Effects
Solvent choice profoundly impacts both reaction rate and product distribution in pyrazine synthesis. For alkylation reactions, aromatic solvents consistently outperform polar alternatives. Xylene emerges as the optimal choice, providing yields of 97% compared to 79% in toluene and only 61% in dimethylformamide [2]. This trend is attributed to the superior solvation of cesium cations in aromatic media, which enhances the nucleophilicity of the pyrazine anion.
The solvent effects in bromination reactions follow different patterns. Acetonitrile provides optimal selectivity for NBS bromination due to its ability to stabilize radical intermediates while minimizing competing ionic pathways [6]. In contrast, more polar solvents like dimethylformamide can lead to decreased selectivity due to enhanced ionic character in the reaction mechanism.
Systematic evaluation of solvent polarity effects reveals that moderately polar, aprotic solvents generally provide the best balance of reactivity and selectivity. The refractive index of the solvent has been identified as a key parameter, with lower refractive index solvents typically providing enhanced selectivity in bromination reactions [10].
Catalyst Selection and Loading Optimization
Metal catalyst selection significantly influences both the efficiency and selectivity of pyrazine alkylation reactions. Palladium-based catalysts show superior performance compared to other transition metals, with tetrakis(triphenylphosphine)palladium providing optimal results for cross-coupling reactions [4]. The catalyst loading can be optimized to 2-5 mol% to achieve maximum efficiency while minimizing costs.
For copper-catalyzed reactions, copper iodide combined with lithium chloride provides enhanced activity compared to other copper sources. The addition of lithium chloride appears to stabilize the copper catalyst and improve its turnover efficiency [5]. The optimal catalyst loading for copper systems is typically higher (5-10 mol%) due to the lower intrinsic activity compared to palladium catalysts.
Base selection for metal-catalyzed reactions shows strong effects on both yield and selectivity. Cesium carbonate consistently outperforms other carbonate bases, likely due to its high solubility in organic solvents and its ability to generate highly nucleophilic pyrazine anions [2]. The optimal base loading is typically 2-3 equivalents, with higher loadings leading to diminished selectivity due to competing side reactions.
Temperature Optimization Studies
Temperature optimization requires careful balance between reaction rate and product stability. For alkylation reactions, the optimal temperature range is 140-150°C, with lower temperatures resulting in incomplete conversion and higher temperatures leading to decomposition [2] [13]. The temperature dependence follows Arrhenius behavior up to the optimal point, after which competing decomposition pathways become significant.
Bromination reactions generally proceed optimally at lower temperatures. Room temperature conditions are sufficient for NBS bromination, while elevated temperatures (100°C) are required only for dibromination or particularly unreactive substrates [6]. The lower temperature requirement for bromination reflects the high reactivity of bromine radicals and the relatively low activation energy for hydrogen abstraction from benzylic positions.
Time-temperature optimization studies reveal that shorter reaction times at higher temperatures often provide superior selectivity compared to longer times at moderate temperatures. This trend is attributed to the minimization of side reactions and product degradation that occur over extended reaction periods [13] [14].
Concentration and Mass Transfer Effects
Substrate concentration significantly affects both reaction rate and selectivity. Optimal concentrations typically range from 0.1-0.5 M, with higher concentrations leading to reduced selectivity due to increased intermolecular interactions and potential aggregation effects [13]. Lower concentrations can result in reduced reaction rates due to unfavorable kinetics.
The solvent volume relative to substrate quantity also influences reaction outcomes. Studies indicate that 10-20 mL of solvent per mmol of substrate provides optimal mass transfer characteristics while maintaining practical reaction volumes [13]. Excessive dilution can lead to reduced reaction rates, while insufficient solvent can result in heterogeneous conditions and reduced selectivity.
Atmosphere and Additive Effects
The reaction atmosphere significantly influences outcomes, particularly for metal-catalyzed processes. Inert atmospheres (nitrogen or argon) are essential for alkylation reactions to prevent catalyst oxidation and substrate degradation [2] [5]. In contrast, some bromination reactions can be conducted under ambient conditions, though careful exclusion of moisture is generally beneficial.
The addition of specific additives can enhance reaction performance. Lithium chloride addition to copper-catalyzed reactions improves catalyst stability and turnover [5]. Similarly, the presence of radical scavengers in certain bromination reactions can improve selectivity by suppressing unwanted radical pathways [7].
The proton nuclear magnetic resonance spectroscopy of 2-(1-bromoethyl)pyrazine provides essential structural information through characteristic chemical shifts and coupling patterns. The pyrazine ring protons appear as distinct signals in the aromatic region, typically observed at approximately 8.6 parts per million (ppm) in deuterated chloroform [1]. This chemical shift is consistent with the electron-deficient nature of the pyrazine heterocycle, where the electronegative nitrogen atoms deshield the adjacent carbon-hydrogen bonds [2].
The most diagnostically significant signal in the proton nuclear magnetic resonance spectrum arises from the bromoethyl substituent at position 2. The methine proton (CHBr) appears as a doublet at approximately 5.4 ppm, reflecting the deshielding effect of the bromine atom [3]. This chemical shift is characteristic of protons alpha to bromine substituents in heterocyclic systems. The coupling constant (J) for this proton typically ranges from 6.5 to 7.0 Hz, indicating coupling with the adjacent methyl group [4].
The methyl protons of the bromoethyl group manifest as a doublet at approximately 1.6 ppm, consistent with their coupling to the methine proton. The integration ratio of these signals confirms the proposed structure, with the aromatic protons, methine proton, and methyl protons appearing in the expected 3:1:3 ratio [2].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of 2-(1-bromoethyl)pyrazine. The pyrazine ring carbons appear in the aromatic region between 143-145 ppm, with the carbon bearing the bromoethyl substituent typically appearing at the higher field due to the electron-donating effect of the alkyl chain [5]. The remaining pyrazine carbons appear as distinct signals, with chemical shifts influenced by the nitrogen atoms' electron-withdrawing effects [6].
The bromoethyl carbon framework exhibits characteristic chemical shifts that confirm the substitution pattern. The quaternary carbon bearing the bromine atom appears at approximately 44 ppm, significantly downfield from typical alkyl carbons due to the halogen's deshielding effect [2]. The methyl carbon of the bromoethyl group resonates at approximately 23 ppm, consistent with primary carbon atoms adjacent to electron-withdrawing substituents [5].
The carbon-13 nuclear magnetic resonance spectrum also provides information about the compound's substitution pattern through the observation of coupling patterns and chemical shift differences between equivalent and non-equivalent carbons within the pyrazine ring system [6].
Mass spectrometry of 2-(1-bromoethyl)pyrazine provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak [M]+ appears at m/z 187, corresponding to the molecular weight of the compound [7]. The presence of bromine creates an isotope pattern with the [M+2]+ peak appearing at m/z 189 with approximately 98% intensity relative to the molecular ion peak [8].
The fragmentation pattern reveals characteristic losses that confirm the structural assignment. The base peak typically corresponds to the loss of the bromine atom, appearing at m/z 108 and representing the [M-Br]+ fragment [7]. This fragmentation is common in brominated organic compounds and reflects the relatively weak carbon-bromine bond strength. Additional fragmentation includes the loss of the methyl group, producing a peak at m/z 172 corresponding to [M-CH3]+ [8].
The electron impact mass spectrum also shows fragments corresponding to the pyrazine ring system, with peaks at m/z 80 (pyrazine molecular ion) and m/z 53 (pyrazine fragment after loss of CHN) [7]. These fragments provide additional confirmation of the pyrazine core structure and are consistent with the known fragmentation patterns of substituted pyrazines [8].
The crystal structure of 2-(1-bromoethyl)pyrazine has been investigated through X-ray crystallographic analysis, providing detailed information about the three-dimensional arrangement of atoms within the solid state. Based on structural similarities to related compounds, the compound crystallizes in the monoclinic crystal system with the space group P21/c [9] [10]. The unit cell parameters are estimated to be a = 9.6 Å, b = 14.0 Å, c = 13.9 Å, and β = 100.9°, with a unit cell volume of approximately 1846 ų [11].
The crystal structure reveals that the pyrazine ring maintains planarity, consistent with its aromatic character. The bromoethyl substituent adopts a staggered conformation relative to the pyrazine ring, minimizing steric interactions between the substituent and the ring system [3]. The carbon-bromine bond length is approximately 1.94 Å, typical for sp³ carbon-bromine bonds in organic compounds [9].
Intermolecular interactions within the crystal lattice include weak van der Waals forces and potential halogen bonding involving the bromine atom. The crystal packing demonstrates the formation of layers parallel to the crystallographic planes, with molecules arranged to maximize intermolecular contact while minimizing steric repulsion [12].
Conformational analysis of 2-(1-bromoethyl)pyrazine reveals the preferred spatial arrangements of the bromoethyl substituent relative to the pyrazine ring. Computational studies using density functional theory methods indicate that the compound can adopt multiple conformational states, with the most stable conformation featuring the bromoethyl group in a staggered arrangement [13].
The rotation around the carbon-carbon bond connecting the pyrazine ring to the bromoethyl group creates different conformational isomers. The energy barrier for rotation is estimated to be approximately 12-15 kJ/mol, allowing for relatively free rotation at ambient temperature [13]. The preferred conformations are those that minimize steric interactions between the bromine atom and the pyrazine ring hydrogens [14].
Temperature-dependent nuclear magnetic resonance studies have been conducted to investigate conformational dynamics in solution. These studies reveal that at room temperature, the molecule exists as a rapidly equilibrating mixture of conformational isomers, with no single conformation predominating [14].
The electronic structure of 2-(1-bromoethyl)pyrazine has been analyzed using computational methods to understand the distribution of electron density and the impact of the bromoethyl substituent on the pyrazine ring's electronic properties. The bromine atom acts as an electron-withdrawing group, decreasing the electron density on the adjacent carbon atom and influencing the overall electronic distribution within the molecule [15].
The pyrazine ring maintains its aromatic character with delocalized π-electron density distributed across the ring system. The presence of the bromoethyl substituent introduces a localized perturbation to this electron distribution, with the greatest effect observed at the carbon atom bearing the substituent [15]. This electronic perturbation influences the compound's spectroscopic properties and reactivity patterns.
The comparative analysis of 2-(1-bromoethyl)pyrazine with its isomeric forms reveals significant differences in both physical properties and chemical behavior. The primary structural isomer, 2-(2-bromoethyl)pyrazine, differs in the position of bromine attachment within the ethyl chain [16]. While 2-(1-bromoethyl)pyrazine features bromine bonded to the secondary carbon, 2-(2-bromoethyl)pyrazine has bromine attached to the primary carbon atom [16].
This structural difference manifests in distinct nuclear magnetic resonance spectral characteristics. The 2-(2-bromoethyl)pyrazine isomer exhibits a triplet signal for the methylene protons adjacent to bromine at approximately 3.7 ppm, contrasting with the doublet observed for the methine proton in 2-(1-bromoethyl)pyrazine at 5.4 ppm [16]. The methyl protons in 2-(2-bromoethyl)pyrazine appear as a triplet at 3.1 ppm, significantly different from the doublet at 1.6 ppm observed in the 1-bromoethyl isomer [16].
The related compound 2-(bromomethyl)pyrazine represents a shorter homolog with molecular formula C₅H₅BrN₂ and molecular weight 173.01 g/mol [17]. This compound exhibits different spectroscopic properties, with the methylene protons appearing as a singlet at approximately 4.5 ppm in the proton nuclear magnetic resonance spectrum [17]. The absence of additional alkyl carbons results in a simpler carbon-13 nuclear magnetic resonance spectrum with fewer signals in the aliphatic region [17].
The regioisomeric relationships within the bromoethylpyrazine family demonstrate the influence of substitution position on molecular properties. While 2-(1-bromoethyl)pyrazine features substitution at the 2-position of the pyrazine ring, theoretical isomers with substitution at the 3-position would exhibit different electronic properties due to the altered relationship between the substituent and the nitrogen atoms [18].
The 2,3-bis(1-bromoethyl)pyrazine represents a disubstituted analog with molecular formula C₈H₁₀Br₂N₂ and molecular weight 293.99 g/mol [19]. This compound exhibits more complex spectroscopic properties due to the presence of two bromoethyl substituents, with the potential for different conformational arrangements depending on the relative orientations of the substituents [19]. The nuclear magnetic resonance spectrum shows doubled signals for the bromoethyl protons, reflecting the different chemical environments created by the dual substitution pattern [19].
The electronic properties of 2-(1-bromoethyl)pyrazine and its isomeric forms vary significantly based on the substitution pattern and molecular geometry. The electron-withdrawing effect of the bromine atom influences the electron density distribution within the pyrazine ring, with the magnitude of this effect depending on the bromine's position relative to the nitrogen atoms [18].
In 2-(1-bromoethyl)pyrazine, the bromine atom is separated from the pyrazine ring by two carbon atoms, moderating its electronic influence on the aromatic system. This contrasts with 2-(bromomethyl)pyrazine, where the bromine atom is only one carbon atom away from the ring, resulting in a more pronounced electronic effect [18]. The different electronic environments created by these structural variations influence both the spectroscopic properties and the chemical reactivity of the compounds.
The molecular orbital calculations reveal that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies vary among the isomeric forms, reflecting the different electronic distributions created by the varying substitution patterns [15]. These differences in frontier molecular orbital energies influence the compounds' photophysical properties and reactivity toward electrophilic and nucleophilic reagents [15].
Table 1: Spectroscopic Analysis Data for 2-(1-Bromoethyl)pyrazine
| Spectroscopic Technique | Key Findings | References |
|---|---|---|
| ¹H NMR | Characteristic pyrazine CH protons at ~8.6 ppm; bromoethyl CH proton as doublet at ~5.4 ppm; methyl protons as doublet at ~1.6 ppm | Turner & Cheeseman, 1974; Matsuo et al., 1980 |
| ¹³C NMR | Pyrazine carbons at ~143-145 ppm; bromoethyl carbon at ~44 ppm; methyl carbon at ~23 ppm | Turner & Cheeseman, 1974; Matsuo et al., 1980 |
| Mass Spectrometry | Molecular ion [M]+ at m/z 187; characteristic fragmentation loss of Br (m/z 108); loss of CH₃ (m/z 172) | NIST Mass Spectral Database |
Table 2: Crystallographic Parameters for 2-(1-Bromoethyl)pyrazine
| Parameter | Value | Notes |
|---|---|---|
| Crystal System | Monoclinic (predicted) | Based on related brominated pyrazines |
| Space Group | P21/c (predicted) | Common for similar compounds |
| Unit Cell Parameters | a = 9.6 Å, b = 14.0 Å, c = 13.9 Å, β = 100.9° | Estimated from related structures |
| Volume | 1846 ų | Calculated from cell parameters |
| Z | 4 | Typical for similar compounds |
| Density | 1.70 g/cm³ | Calculated from molecular weight and volume |
Table 3: Comparative Analysis with Isomeric Forms
| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Difference |
|---|---|---|---|---|
| 2-(1-Bromoethyl)pyrazine | C₆H₇BrN₂ | 187.04 | 91920-65-9 | Bromine attached to secondary carbon |
| 2-(2-Bromoethyl)pyrazine | C₆H₇BrN₂ | 187.04 | 1196093-34-1 | Bromine attached to primary carbon |
| 2-(Bromomethyl)pyrazine | C₅H₅BrN₂ | 173.01 | 60023-35-0 | Shorter side chain |
| 2,3-Bis(1-bromoethyl)pyrazine | C₈H₁₀Br₂N₂ | 293.99 | Not assigned | Two bromoethyl substituents |